Dodecanoic acid tert-butyl ester
Overview
Description
Dodecanoic acid tert-butyl ester: is an organic compound with the molecular formula C₁₆H₃₂O₂ and a molecular weight of 256.4241 g/mol . It is an ester derived from dodecanoic acid (also known as lauric acid) and tert-butyl alcohol. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Dodecanoic acid tert-butyl ester can be synthesized through the esterification of dodecanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Transesterification: Another method involves the transesterification of dodecanoic acid methyl ester with tert-butyl alcohol in the presence of a base catalyst such as sodium methoxide. This method is advantageous as it can be performed under milder conditions compared to direct esterification.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts in fixed-bed reactors is also common to facilitate the esterification process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions:
Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Transesterification: Base catalysts such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Hydrolysis: Dodecanoic acid and tert-butyl alcohol.
Reduction: Dodecanol and tert-butyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Chemistry: Dodecanoic acid tert-butyl ester is used as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols .
Biology and Medicine: In biological research, it is used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions. It also serves as a substrate in the study of lipase activity .
Industry: The compound is utilized in the production of surfactants, lubricants, and plasticizers. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of dodecanoic acid tert-butyl ester primarily involves its hydrolysis to dodecanoic acid and tert-butyl alcohol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . In enzymatic reactions, lipases catalyze the hydrolysis of the ester bond, facilitating the release of dodecanoic acid .
Comparison with Similar Compounds
Dodecanoic acid methyl ester: Similar ester but with a methyl group instead of a tert-butyl group.
Dodecanoic acid ethyl ester: Similar ester but with an ethyl group.
Dodecanoic acid isopropyl ester: Similar ester but with an isopropyl group.
Comparison:
Properties
IUPAC Name |
tert-butyl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-5-6-7-8-9-10-11-12-13-14-15(17)18-16(2,3)4/h5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXKWIFHRZWPET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221619 | |
Record name | Dodecanoic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20221619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7143-18-2 | |
Record name | Dodecanoic acid tert-butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007143182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lauric acid, tert-butyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecanoic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20221619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl dodecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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